molecular formula C15H11N9O B1667392 Andolast CAS No. 132640-22-3

Andolast

Cat. No. B1667392
M. Wt: 333.31 g/mol
InChI Key: VXEBMQZDPONDFB-UHFFFAOYSA-N
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Description

Andolast is a small molecule activator of Calcium-activated potassium channels and an inhibitor of IgE-mediated anaphylaxis . It is under investigation as an anti-asthmatic and for the treatment of COPD . It is considered a new airway-specific anti-inflammatory agent .


Synthesis Analysis

Andolast is a small molecule drug . Its synthesis involves targeting KCa (Potassium calcium-activated channels) with KCa agonists . It has been found to act at different cellular levels .


Molecular Structure Analysis

The molecular formula of Andolast is C15H11N9O . The InChIKey is VXEBMQZDPONDFB-UHFFFAOYSA-N . The CAS Registry number is 132640-22-3 .


Chemical Reactions Analysis

Andolast has been found to inhibit cAMP-phosphodiesterase with an IC50 value of 50 μM . It has also been found to significantly inhibit IgE synthesis by stimulated PBMCs from both asthma patients and combined allergic/normal donors .


Physical And Chemical Properties Analysis

The molecular weight of Andolast is 333.3075 . It has no defined stereocenters and no E/Z centers . It carries no charge .

Scientific Research Applications

Efficacy in Asthma Management

Andolast has been identified as a significant anti-inflammatory agent, specifically in the treatment of asthma. In a study by Malerba et al. (2015), it was found that Andolast produced a dose-dependent improvement in airflow obstruction in asthmatic patients, especially in those with moderate airways obstruction. The study highlighted Andolast's effectiveness in improving airflow and controlling asthma symptoms, both during day and night, in comparison to a placebo (Malerba et al., 2015).

Inhibition of Immunoglobulin E Synthesis

Another research area explores Andolast's ability to inhibit the synthesis of immunoglobulin E (IgE), a key factor in allergic reactions. Malerba et al. (2009) discovered that Andolast acts at different cellular levels, reducing IL-4 mRNA in T cells and ε germline transcripts in peripheral blood mononuclear cells. This action demonstrates its potential as an effective treatment for asthma by inhibiting IgE synthesis, crucial in allergic responses (Malerba et al., 2009).

Pharmacokinetics in Asthmatic Patients

The pharmacokinetics of Andolast, particularly when administered via inhalation in asthmatic patients, was investigated by Persiani et al. (2001). This study confirmed that Andolast was effectively absorbed and available to the systemic circulation, highlighting its potential for inhalation therapy in mild asthmatic conditions. The study also confirmed the safety and tolerability of Andolast up to the maximum investigated dose of 8 mg (Persiani et al., 2001).

Safety And Hazards

In a study involving 549 symptomatic patients with mild or moderate asthma, patients were randomized to receive Andolast at three different doses (2, 4, or 8 mg t.i.d.) or placebo for 12 weeks . The study found that Andolast produced a dose-dependent significant improvement over placebo on airflow obstruction . The mean number of asthma control days and free days significantly increased, and the average number of inhaled puffs of short-acting α2-agonists used as rescue medication was significantly reduced as compared with placebo . Andolast also significantly decreased the incidence of asthma exacerbation episodes .

properties

IUPAC Name

4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEBMQZDPONDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157682
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andolast

CAS RN

132640-22-3
Record name Andolast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
M Malerba, M DAmato, A Radaeli… - Current …, 2015 - ingentaconnect.com
… andolast: from 0.29 to 0.49 (andolast 2 mg tid), from 0.29 to 0.48 (andolast 4 mg tid) and from 0.33 to 0.46 (andolast … These results therefore indicate that all the doses of andolast used in …
Number of citations: 15 www.ingentaconnect.com
S Persiani, M D'Amato, F Makovec… - … & drug disposition, 2001 - Wiley Online Library
… were treated with a single dose of andolast of 2, 4 and 8mg by … Andolast plasma concentrations were determined using a … In addition, andolast safety and tolerability were evaluated by …
Number of citations: 21 onlinelibrary.wiley.com
M Malerba, L Mennuni, T Piepoli… - International …, 2009 - journals.sagepub.com
… The anti-asthmatic agent andolast is thought to inhibit the … tested the hypothesis that andolast affects immunoglobulin class … Our findings, while supporting the evidence that andolast is …
Number of citations: 6 journals.sagepub.com
SH Arshad, M D'Amato, L Rovati… - Journal of Allergy and …, 2007 - jacionline.org
… of a 7 days treatment course with andolast 8 mg three times a day, … The magnitude of the protecting effect of andolast on AMP … following treatment with andolast compared to placebo, …
Number of citations: 5 www.jacionline.org
V Colombo, A Maspero, L Nardo, A Aprea, F Linares… - Polyhedron, 2015 - Elsevier
… Andolast and the coordination polymer were assessed, with particular care to luminescence: [Mn(Andolast… reduced with respect to that of Na 2 Andolast, mainly as a consequence of the …
Number of citations: 5 www.sciencedirect.com
R Sessa, M Nicoletti, M Di Pietro, G Schiavoni… - IJIP, 2009 - scholar.archive.org
… The anti-asthmatic agent andolast is thought to inhibit the … tested the hypothesis that andolast affects immunoglobulin class … Our findings, while supporting the evidence that andolast is …
Number of citations: 0 scholar.archive.org
A Nardi, SP Olesen - Current medicinal chemistry, 2008 - ingentaconnect.com
… progressed to clinical development have recently been discontinued (NS8, BMS204352 and TA1702) and, at the present time, only one drug candidate targeting BK channels (andolast…
Number of citations: 177 www.ingentaconnect.com
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease …, 2020 - Springer
… Andolast is a topical and supposedly a non-selective BK channel opener. Previously in phase III for respiratory diseases. NS-8: 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-…
Number of citations: 1 link.springer.com
R Köhler - Cardiovascular research, 2012 - academic.oup.com
… Another BK opener, Andolast, has been considered for the treatment of asthma. A drawback to their possible utility as antihypertensive drugs could be their mode of action (favouring …
Number of citations: 3 academic.oup.com
A Pandit, M D'Amato, ST Holgate - The Lancet Conference, 1997
Number of citations: 2

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